molecular formula C17H17FN2O4S B5356255 N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide

Cat. No.: B5356255
M. Wt: 364.4 g/mol
InChI Key: IWKOKRFFPCHYAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 5-(cyclopropylsulfamoyl)-2-methoxyphenylboronic acid with 2-fluorobenzoyl chloride under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide stands out due to its high selectivity and potency as an inhibitor of lactate dehydrogenase A. Its unique structure allows it to effectively bind to the enzyme, making it a valuable tool in biochemical and medical research .

Properties

IUPAC Name

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-9-8-12(25(22,23)20-11-6-7-11)10-15(16)19-17(21)13-4-2-3-5-14(13)18/h2-5,8-11,20H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKOKRFFPCHYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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